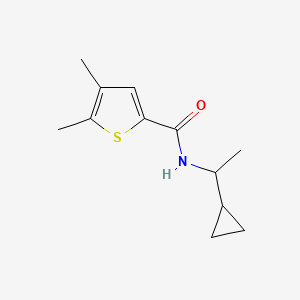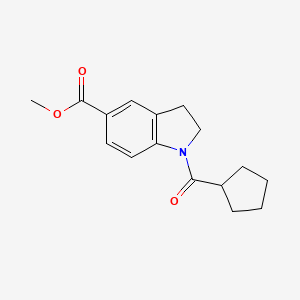
N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide, commonly known as CCG-63802, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase PTP1B, which is a key regulator of insulin signaling and glucose metabolism.
Mecanismo De Acción
CCG-63802 works by binding to the active site of PTP1B, thereby preventing it from dephosphorylating insulin receptor substrates (IRS) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and improved insulin sensitivity. In addition, CCG-63802 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCG-63802 have been extensively studied in vitro and in vivo. In vitro studies have shown that CCG-63802 increases insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCG-63802 is its high selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. In addition, its potent inhibitory activity and favorable pharmacokinetic properties make it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of CCG-63802 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of CCG-63802. One of the most promising areas of investigation is the development of new drugs based on CCG-63802 for the treatment of type 2 diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of CCG-63802. Finally, new analogs of CCG-63802 with improved pharmacokinetic properties and selectivity for PTP1B are also being developed to further expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CCG-63802 involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 1-bromo-1-cycloheptene to form the corresponding cycloheptylcyclopentane. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-cyanosuccinimide to form the nitrile. The final step involves the reaction of the nitrile with 2-mercaptobenzoic acid to form CCG-63802.
Aplicaciones Científicas De Investigación
CCG-63802 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its ability to inhibit PTP1B, a negative regulator of insulin signaling, makes it an attractive target for the development of new drugs to treat these metabolic disorders. In addition, CCG-63802 has also been shown to have anti-inflammatory and anti-cancer properties, which further expand its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-cyclopentylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c16-12-15(9-5-1-2-6-10-15)17-14(18)11-19-13-7-3-4-8-13/h13H,1-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZOBJYKFGFOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)






![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)

![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
